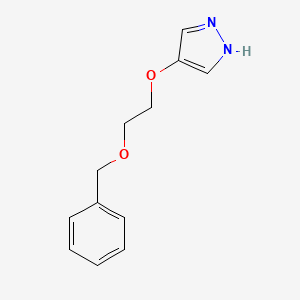

4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

Description

Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a cornerstone of chemical research, distinguished by their cyclic structures containing at least one atom of an element other than carbon within the ring. nih.gov This class of compounds is exceptionally broad and plays a critical role in numerous scientific disciplines. nih.govgoogle.com Their prevalence is notable in biochemistry, where they are fundamental components of many biomolecules, including vitamins, alkaloids, and antibiotics. google.commdpi.com In medicinal chemistry, heterocyclic scaffolds are of immense importance, with a significant majority of new drugs incorporating these ring systems. mdpi.com This is attributed to their ability to engage with biological targets with high specificity, leading to a wide array of therapeutic effects. mdpi.com Beyond pharmaceuticals, heterocyclic compounds are integral to the development of agrochemicals, dyes, and advanced materials. google.com The versatility in their synthesis and the ability to tailor their properties through substitution make them a subject of continuous and intensive research. nih.gov

Overview of Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. acs.orgnih.gov This structural arrangement imparts a unique set of properties that have made pyrazoles a subject of significant interest in various fields of chemistry. nih.gov

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. A classic method for synthesizing the pyrazole ring, the reaction of acetylene (B1199291) with diazomethane, was developed by Hans von Pechmann in 1898. One of the most fundamental and widely used methods for constructing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was not isolated until 1959, from the seeds of watermelons. chemsrc.com

The pyrazole ring is an aromatic system, possessing 6 π-electrons delocalized across the five-membered ring. nih.gov This aromaticity confers significant stability to the ring system. Key characteristics of the pyrazole ring include:

Tautomerism: Unsubstituted or N-unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov

Acidity and Basicity: The pyrazole ring exhibits both weak basicity, due to the pyridine-like nitrogen atom (N2), and weak acidity, associated with the pyrrole-like NH proton (N1). mdpi.com The electronic nature of substituents on the ring can modulate these properties. mdpi.com

Reactivity: The electron density distribution in the pyrazole ring directs its reactivity. Electrophilic substitution reactions, such as halogenation or nitration, preferentially occur at the C4 position, which is the most electron-rich carbon atom. chemicalbook.com Nucleophilic attack is more likely at the C3 and C5 positions. chemicalbook.com

| Property | Description | Reference |

| Structure | Five-membered aromatic heterocycle with two adjacent nitrogen atoms. | acs.orgnih.gov |

| Aromaticity | Contains a delocalized 6π-electron system, leading to high stability. | nih.gov |

| Tautomerism | Exhibits annular tautomerism in N-unsubstituted forms. | nih.gov |

| Reactivity | Prone to electrophilic substitution at the C4 position. | chemicalbook.com |

Rationalization for Investigating 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

The specific structural features of this compound make it a compound of considerable scientific interest, warranting a detailed investigation into its properties and potential applications.

Benzyl (B1604629) Group: The benzyl group (C₆H₅CH₂–) introduces a bulky, aromatic, and lipophilic component to the molecule. This can influence the compound's solubility, crystal packing, and its ability to engage in π-stacking interactions.

Ether Linkage: The two ether linkages (–O–) within the substituent introduce flexibility and the potential for hydrogen bonding with suitable donor molecules. Ether groups are generally stable and can influence the electronic properties of the pyrazole ring.

Ethoxy Spacer: The ethoxy (–OCH₂CH₂–) portion acts as a flexible spacer, connecting the benzyl group to the pyrazole ring. The length and flexibility of this linker can be crucial in determining how the molecule orients itself to interact with other molecules or biological targets.

The combination of a rigid aromatic ring (benzyl) with a flexible, polarizable chain (ethoxy) creates a substituent with a unique balance of properties. The parent alcohol for this substituent, 2-(benzyloxy)ethanol (B1666784), is a known compound with established physical properties. sigmaaldrich.com

| Feature of Substituent | Potential Influence on the Molecule |

| Benzyl Group | Increased lipophilicity, potential for π-stacking. |

| Ether Linkages | Increased flexibility, potential for hydrogen bonding. |

| Ethoxy Spacer | Provides conformational flexibility. |

The placement of the benzyloxyethoxy group at the C4 position of the pyrazole ring is significant. As previously mentioned, the C4 position is the most nucleophilic carbon in the pyrazole ring and is the typical site for electrophilic substitution. Attaching a substituent at this position can have several consequences:

Steric Influence: The presence of this relatively large substituent can sterically hinder or direct reactions at adjacent positions on the ring.

Vectorial Presentation of Functionality: The C4 position projects the substituent away from the N-H and adjacent N atom of the pyrazole ring. This specific orientation can be critical for designing molecules that present the benzyloxyethoxy group in a defined spatial orientation for interaction with other chemical species.

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

4-(2-phenylmethoxyethoxy)-1H-pyrazole |

InChI |

InChI=1S/C12H14N2O2/c1-2-4-11(5-3-1)10-15-6-7-16-12-8-13-14-9-12/h1-5,8-9H,6-7,10H2,(H,13,14) |

InChI Key |

FOIZIKRMZLIOAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=CNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Benzyloxy Ethoxy 1h Pyrazole

Strategies for the Construction of the 1H-Pyrazole Ring System

The formation of the 1H-pyrazole ring is a well-established field in organic synthesis, with a variety of methods developed over more than a century. These can be broadly categorized into classical and contemporary approaches.

Classical Approaches to Pyrazole (B372694) Synthesis

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883. drugfuture.com This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. drugfuture.comslideshare.net The versatility of this method lies in the ready availability of a wide array of both 1,3-dicarbonyl compounds (or their synthetic equivalents) and substituted hydrazines, allowing for the preparation of a diverse library of pyrazole derivatives. The reaction typically proceeds under acidic or basic conditions. The mechanism involves the initial formation of a hydrazone or enamine, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.net

Another classical approach is the reaction of α,β-unsaturated aldehydes or ketones with hydrazine. This method first yields a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.

Contemporary Methods for Pyrazole Ring Formation

Modern synthetic chemistry has introduced numerous innovative methods for pyrazole ring construction, often focusing on efficiency, regioselectivity, and milder reaction conditions.

Multicomponent reactions (MCRs) have gained prominence as they allow for the synthesis of complex molecules in a single step from three or more starting materials, enhancing atom economy and operational simplicity. Several MCRs for pyrazole synthesis have been developed. For instance, a one-pot, three-component procedure involving the condensation of an aldehyde, tosylhydrazine, and a terminal alkyne can efficiently produce 3,5-disubstituted 1H-pyrazoles.

Transition-metal catalysis has also opened new avenues for pyrazole synthesis. Rhodium-catalyzed addition-cyclization of hydrazines with alkynes and copper-catalyzed condensation reactions provide highly substituted pyrazoles under mild conditions.

Other contemporary strategies include [3+2] cycloaddition reactions, such as the reaction of diazo compounds with alkynes, and innovative rearrangements and cascade reactions that allow for the construction of highly functionalized pyrazole rings from readily available starting materials.

Specific Synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

The synthesis of the title compound, this compound, requires a multi-step approach that involves the initial preparation of the side chain and a suitable precursor for the pyrazole ring formation, followed by the cyclization reaction. A plausible and efficient strategy would be based on the classical Knorr pyrazole synthesis, utilizing a 1,3-dicarbonyl precursor bearing the pre-formed benzyloxyethoxy moiety.

Precursor Synthesis and Functionalization of the Benzyloxyethoxy Moiety

The key to the synthesis is the creation of the 2-(benzyloxy)ethoxy group and its incorporation into a suitable three-carbon backbone that can be cyclized to form the 4-substituted pyrazole.

The foundational intermediate for the side chain is 2-(benzyloxy)ethanol (B1666784). This compound can be synthesized through a Williamson ether synthesis. Typically, this involves the reaction of ethylene (B1197577) glycol with benzyl (B1604629) chloride in the presence of a base, such as sodium hydride, to afford the monosubstituted product, 2-(benzyloxy)ethanol. Alternatively, benzyl alcohol can be reacted with 2-chloroethanol (B45725) under basic conditions. 2-(Benzyloxy)ethanol is a commercially available liquid.

Another key intermediate that can be derived from 2-(benzyloxy)ethanol is benzyloxyacetaldehyde . This can be prepared by the oxidation of 2-(benzyloxy)ethanol using various oxidizing agents, such as dimethyl sulfoxide (B87167) (DMSO) based oxidations or using hypochlorous acid in the presence of a nitroxy radical catalyst. google.com

With 2-(benzyloxy)ethanol in hand, the next conceptual step is to introduce the ethoxy linker and build the 1,3-dicarbonyl functionality required for the Knorr synthesis. A highly relevant precursor for this is a β-ketoester, specifically ethyl 4-(2-(benzyloxy)ethoxy)-3-oxobutanoate .

A viable synthetic route to this precursor involves a Claisen-type condensation. The synthesis would start with the preparation of an appropriate acetate (B1210297) derivative, such as ethyl (2-(benzyloxy)ethoxy)acetate . This can be synthesized by the etherification of ethyl glycolate (B3277807) with benzyl 2-bromoethyl ether or, more practically, by the reaction of the sodium salt of 2-(benzyloxy)ethanol with ethyl chloroacetate.

Once ethyl (2-(benzyloxy)ethoxy)acetate is obtained, it can undergo a mixed Claisen condensation with ethyl acetate in the presence of a strong base like sodium ethoxide. uomustansiriyah.edu.iq This reaction would furnish the desired β-ketoester, ethyl 4-(2-(benzyloxy)ethoxy)-3-oxobutanoate.

An alternative, and potentially more direct, approach to a similar 1,3-dicarbonyl precursor involves the reaction of the sodium salt of benzyl alcohol with ethyl 4-chloroacetoacetate. This method yields ethyl 4-(benzyloxy)-3-oxobutanoate, a close analog of the desired precursor. chemicalbook.com A similar reaction using the sodium salt of 2-(benzyloxy)ethanol with ethyl 4-chloroacetoacetate would be expected to yield ethyl 4-(2-(benzyloxy)ethoxy)-3-oxobutanoate.

Final Step: Pyrazole Ring Formation

With the key 1,3-dicarbonyl precursor, ethyl 4-(2-(benzyloxy)ethoxy)-3-oxobutanoate, synthesized, the final step is the cyclization with hydrazine hydrate (B1144303) (N₂H₄·H₂O). This reaction, a classic Knorr pyrazole synthesis, would be carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, often with heating. The reaction proceeds via condensation and subsequent intramolecular cyclization and dehydration to afford the target molecule, This compound .

Regioselective Introduction of the Benzyloxyethoxy Group onto the Pyrazole Nucleus

The formation of this compound involves the regioselective introduction of the 2-(benzyloxy)ethoxy group at the C4 position of the pyrazole ring. This is typically achieved through the O-alkylation of a 4-hydroxypyrazole precursor.

Reaction Pathways and Mechanisms

The primary reaction pathway for the synthesis of this compound involves the Williamson ether synthesis. This method consists of the deprotonation of 4-hydroxypyrazole by a suitable base to form a pyrazolate anion, which then acts as a nucleophile, attacking an alkyl halide, in this case, 1-(2-haloethoxy)methylbenzene.

The mechanism proceeds as follows:

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), abstracts the acidic proton from the hydroxyl group of 4-hydroxypyrazole, forming a more nucleophilic pyrazolate anion.

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the 2-(benzyloxy)ethyl halide, leading to the formation of an ether linkage and the displacement of the halide ion.

The regioselectivity of this reaction, favoring O-alkylation over N-alkylation, is a critical aspect. While pyrazole itself can undergo N-alkylation, the presence of the hydroxyl group at the C4 position directs the alkylation to the oxygen atom under appropriate basic conditions. sci-hub.st The choice of base and solvent can significantly influence this selectivity.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors are considered:

Base: Strong bases like sodium hydride are effective for deprotonation. However, milder bases such as potassium carbonate can also be used, often requiring heating to facilitate the reaction. The use of sodium hydrogen carbonate under solvent-free conditions and microwave irradiation has been reported as an efficient method for N-alkylation of pyrazoles, suggesting that similar green chemistry approaches could be explored for O-alkylation to minimize side reactions. researchgate.net

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed as they can dissolve the reactants and facilitate the nucleophilic substitution without participating in the reaction.

Temperature: The reaction temperature can be adjusted to control the reaction rate and minimize the formation of byproducts. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction time. researchgate.net

Leaving Group: The nature of the halide in the alkylating agent (e.g., chloride, bromide, or iodide) can affect the reaction rate. Iodides are generally the most reactive, followed by bromides and then chlorides. acs.org

| Parameter | Condition | Rationale |

| Base | K2CO3, NaH | Efficient deprotonation of 4-hydroxypyrazole. |

| Solvent | DMF, THF | Aprotic polar solvents that facilitate SN2 reactions. |

| Alkylating Agent | 1-(2-bromoethoxy)methylbenzene | Good leaving group for nucleophilic substitution. |

| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the specific substrates and base used. |

Derivatization Strategies at the N-1 Position of this compound

The N-1 position of the pyrazole ring in this compound is a key site for further derivatization, allowing for the introduction of various substituents to modulate the compound's properties. The pyrazole N-H proton is acidic and can be removed by a base to generate a nucleophilic nitrogen atom. pharmaguideline.comnih.gov

Common derivatization strategies include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: This is typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. rrbdavc.org A variety of alkyl groups can be introduced using this method. mdpi.comresearchgate.net The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles can be influenced by steric and electronic factors. mdpi.com

N-Arylation: The introduction of an aryl group at the N-1 position can be accomplished through methods like the Buchwald-Hartwig amination or Ullmann condensation.

N-Acylation: Acyl groups can be introduced by reacting the pyrazole with an acyl chloride or anhydride (B1165640) in the presence of a base.

The choice of reaction conditions, including the base, solvent, and temperature, is critical for achieving high yields and regioselectivity in these derivatization reactions. sci-hub.st For instance, using K2CO3 in DMSO has been shown to be effective for regioselective N1-alkylation and arylation of 3-substituted pyrazoles. researchgate.net

Functional Group Interconversions and Modifications of this compound

Further chemical diversity can be achieved through the interconversion and modification of the existing functional groups in this compound.

Transformations Involving the Pyrazole N-H Proton

The N-H proton of the pyrazole ring is acidic and can be readily deprotonated by a base. pharmaguideline.comnih.gov This property allows for a variety of transformations:

Salt Formation: Reaction with a strong base can form a stable pyrazolate salt.

Protection/Deprotection: The N-H can be protected with a suitable protecting group, such as a tetrahydropyranyl (THP) group, to prevent unwanted reactions at this site during subsequent synthetic steps. rsc.org This protecting group can later be removed under specific conditions.

Directed Metalation: The N-H proton can direct metalating agents, such as organolithium reagents, to the adjacent C5 position, enabling further functionalization at that site.

Modifications of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the primary alcohol of the ethoxy moiety and can be modified or removed as needed.

Debenzylation: The benzyl group can be removed through various methods, most commonly by catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.org This reaction is generally clean and efficient, yielding the corresponding alcohol and toluene (B28343) as a byproduct. organic-chemistry.org Alternative methods for debenzylation include the use of strong acids or oxidative cleavage, although these may be less compatible with other functional groups in the molecule. organic-chemistry.org An efficient, base-promoted N-debenzylation of various nitrogen-containing heterocycles using potassium tert-butoxide in DMSO and oxygen has also been reported. researchgate.net

Substitution on the Benzyl Ring: The aromatic ring of the benzyl group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. The position of these substituents can influence the electronic properties and steric bulk of the entire benzyloxyethoxy side chain. nih.govnih.gov

Reactions at the Ethoxy Linker

The ethoxy linker in this compound offers a site for specific chemical transformations, primarily involving the cleavage of the benzyl ether to deprotect the terminal hydroxyl group. This debenzylation is a critical step in synthetic pathways where the hydroxyl functionality is required for subsequent reactions.

One of the most common and effective methods for the cleavage of benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. atlanchimpharma.com The process involves the reduction of the benzyl group, leading to the formation of the corresponding alcohol and toluene as a byproduct. The choice of solvent can significantly influence the reaction rate, with acetic acid and ethanol being particularly effective. atlanchimpharma.com The addition of a strong acid can also facilitate the debenzylation process by protonating the ether oxygen. atlanchimpharma.com

Alternatively, Lewis acids such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) can be employed for the cleavage of benzyl ethers. These reactions proceed through the initial coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com A combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) has been shown to effect chemoselective debenzylation of aryl benzyl ethers at low temperatures, tolerating various functional groups. organic-chemistry.org

Oxidative methods can also be utilized for debenzylation. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a reagent known for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers which are more electron-rich. organic-chemistry.org However, methods for the DDQ-mediated cleavage of simple benzyl ethers under photoirradiation have also been developed, expanding the utility of this approach. organic-chemistry.orgacs.org Another oxidative system involves sodium bromate (B103136) (NaBrO₃) in the presence of sodium dithionite (B78146) (Na₂S₂O₄) under biphasic conditions, which has been shown to be effective for the selective debenzylation of protected saccharides in the presence of sensitive functional groups like azides. rsc.org

While the benzylic C-O bond is the most reactive site within the ethoxy linker, the ether linkage itself can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, this would lead to the formation of a phenol (B47542) and a halo-functionalized side chain, although this is a less common transformation due to the requirement of harsh conditions. libretexts.org

Table 1: Selected Methods for Debenzylation of Benzyl Ethers

| Reagent/Catalyst | Conditions | Products | Reference |

| Pd/C, H₂ | EtOH, rt | Alcohol, Toluene | atlanchimpharma.com |

| BCl₃, Pentamethylbenzene | CH₂Cl₂, -20 °C to rt | Alcohol | organic-chemistry.org |

| DDQ, hν | CH₂Cl₂, rt | Alcohol | organic-chemistry.orgacs.org |

| NaBrO₃, Na₂S₂O₄ | CH₂Cl₂/H₂O, rt | Alcohol | rsc.org |

| MgI₂ | Solvent-free, heat | Alcohol | rsc.org |

Catalytic Methodologies in the Synthesis and Derivatization of this compound

Catalytic methodologies play a pivotal role in both the synthesis of the this compound core structure and its subsequent derivatization. These methods offer efficient and selective routes to the target molecule and its analogs.

A key catalytic step in the synthesis of the 4-alkoxypyrazole scaffold is the copper-catalyzed cross-coupling reaction. For instance, the direct C-O bond formation at the C-4 position of a pyrazole ring can be achieved through the coupling of a 4-iodopyrazole (B32481) with an alcohol in the presence of a copper(I) iodide (CuI) catalyst. nih.gov To construct the this compound, a 4-iodopyrazole could be coupled with 2-(benzyloxy)ethanol using a CuI catalyst, likely in the presence of a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) and a base like potassium t-butoxide. nih.gov Microwave irradiation has been shown to accelerate such coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are also central to the derivatization of the pyrazole core. For example, a 4-iodopyrazole intermediate can undergo Sonogashira coupling with terminal alkynes using a Pd/C-CuI catalytic system to introduce an alkynyl substituent at the 4-position. nih.gov This highlights a potential pathway for further functionalization of the pyrazole ring in this compound, assuming a suitable halo-precursor is used.

The synthesis of the pyrazole ring itself can be achieved through various catalytic methods. For example, multicomponent reactions catalyzed by Lewis acids like aluminum chloride (AlCl₃) can be employed to construct the pyrazole core from simple starting materials. jocpr.com While not directly applied to the synthesis of this compound in the cited literature, such methods offer a potential synthetic route.

As discussed in the previous section, catalytic hydrogenation is a crucial methodology for the derivatization of this compound, specifically for the deprotection of the benzyl group. The choice of catalyst and reaction conditions can allow for selective transformations. For instance, palladium on carbon (Pd/C) is a common catalyst for this purpose. atlanchimpharma.com The selectivity of the hydrogenolysis can be influenced by the solvent and the presence of additives. atlanchimpharma.com

Table 2: Catalytic Methods in the Synthesis and Derivatization of Pyrazole Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| C-O Cross-Coupling | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-Iodopyrazole, Alcohol | 4-Alkoxypyrazole | nih.gov |

| Sonogashira Coupling | Pd/C / CuI / PPh₃ | 4-Iodopyrazole, Terminal Alkyne | 4-Alkynylpyrazole | nih.gov |

| Pyrazole Synthesis | AlCl₃ | Aldehyde, Phenylhydrazine, Malononitrile | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | jocpr.com |

| Debenzylation | Pd/C | Benzyl Ether | Alcohol | atlanchimpharma.com |

Advanced Spectroscopic and Structural Characterization of 4 2 Benzyloxy Ethoxy 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole provides crucial information about the number of different types of protons and their neighboring atoms. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The protons of the pyrazole (B372694) ring exhibit characteristic shifts, with the proton at position 5 appearing at a distinct chemical shift. The methylene (B1212753) protons of the ethoxy and benzyloxy groups show specific signals, often as triplets or multiplets, depending on their coupling with adjacent protons. The N-H proton of the pyrazole ring can appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

| Proton | Chemical Shift (ppm) |

| Aromatic (Benzyl) | 7.2-7.4 (m) |

| Pyrazole H-5 | ~7.5 (s) |

| Pyrazole H-3 | ~7.0 (s) |

| O-CH ₂-Ph | ~4.6 (s) |

| O-CH ₂-CH ₂-O | ~4.1 (t) |

| O-CH₂-CH ₂-O | ~3.8 (t) |

| NH | Variable |

Note: This is a representative table based on typical chemical shifts for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the benzyl group and the pyrazole ring resonate at characteristic chemical shifts. The benzylic methylene carbon and the carbons of the ethoxy chain also have distinct signals.

| Carbon | Chemical Shift (ppm) |

| Aromatic (Benzyl) - Quaternary | ~138 |

| Aromatic (Benzyl) - CH | ~128 |

| Pyrazole C-4 | ~140 |

| Pyrazole C-5 | ~125 |

| Pyrazole C-3 | ~110 |

| O-C H₂-Ph | ~70 |

| O-C H₂-CH₂-O | ~69 |

| O-CH₂-C H₂-O | ~67 |

Note: This is a representative table based on typical chemical shifts for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the ethoxy chain and the spin systems in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the benzyloxyethoxy side chain to the pyrazole ring and for confirming the substitution pattern on the pyrazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (pyrazole) | 3100-3300 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1450-1600 |

| C=N Stretch (pyrazole) | ~1550 |

| C-O Stretch (ether) | 1050-1150 |

The broad N-H stretching vibration is indicative of the pyrazole ring. rsc.org The aromatic C-H and C=C stretching bands confirm the presence of the benzyl group. rsc.org The strong C-O stretching absorption is characteristic of the ether linkages in the benzyloxyethoxy side chain. rsc.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides detailed information about the molecular vibrations of this compound, offering a characteristic fingerprint of its structural components. The spectrum is expected to be a composite of the vibrational modes of the pyrazole ring, the ethoxy linker, and the terminal benzyl group.

Key vibrational modes can be assigned based on studies of related pyrazole derivatives and functional groups. The N-H stretching vibration of the pyrazole ring is a key indicator, though often more prominent in infrared spectroscopy. semanticscholar.org The pyrazole ring itself will exhibit several characteristic modes, including ring stretching and deformation vibrations. The aromatic benzyl group will show distinct C-H stretching vibrations above 3000 cm⁻¹, as well as in-plane and out-of-plane bending modes at lower wavenumbers. The ether linkages (C-O-C) within the benzyloxyethoxy chain are expected to produce characteristic stretching vibrations.

Table 1: Expected Characteristic Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group Origin |

|---|---|---|

| 3150 - 3100 | N-H Stretch | Pyrazole Ring |

| 3100 - 3000 | Aromatic C-H Stretch | Benzyl Group |

| 3000 - 2850 | Aliphatic C-H Stretch | Ethoxy Group |

| 1610 - 1580 | C=C Stretch | Benzyl Ring |

| 1550 - 1450 | Pyrazole Ring Stretching | Pyrazole Ring |

| 1270 - 1200 | Aryl-O Stretch | Ar-O-CH₂ |

| 1150 - 1050 | C-O-C Asymmetric Stretch | Ether Linkage |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions within the chromophores of the molecule. For this compound, the primary chromophores are the pyrazole ring and the benzene (B151609) ring of the benzyl group.

Table 2: Expected Electronic Transitions for this compound

| Wavelength (λmax) Range (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~210-220 | π → π* | Pyrazole Ring |

| ~250-265 | π → π* (B-band) | Benzene Ring |

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its exact mass with high accuracy. For this compound, the molecular formula is C₁₂H₁₄N₂O₂. HRMS can confirm this composition by providing a mass measurement that distinguishes it from other compounds with the same nominal mass.

Table 3: Calculated Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Nominal Mass (Da) | 218 |

Fragmentation Pattern Analysis for Structural Elucidation

Electron Ionization Mass Spectrometry (EI-MS) provides structural information by analyzing the fragmentation pattern of the molecular ion. While direct spectra for the title compound are unavailable, a plausible fragmentation pathway can be predicted based on the known behavior of pyrazoles, ethers, and benzylic compounds. researchgate.netscribd.com

Upon ionization, the molecular ion [M]⁺• (m/z 218) would form. The most characteristic fragmentation of benzyloxy compounds is the cleavage of the benzylic C-O bond to form the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium (B1234903) ion. nih.govresearchgate.net This fragment is expected to be the base peak or a very prominent peak at m/z 91. Other significant fragmentations would involve cleavage of the ether linkages and the pyrazole ring itself.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

|---|---|---|---|

| 218 | Molecular Ion | [C₁₂H₁₄N₂O₂]⁺• | - |

| 127 | [M - C₇H₇]⁺ | [C₄H₇N₂O₂]⁺ | C₇H₇• (Benzyl radical) |

| 111 | [M - C₇H₇O]⁺ | [C₅H₇N₂O]⁺ | C₇H₇O• |

| 91 | Benzyl/Tropylium Cation | [C₇H₇]⁺ | C₅H₇N₂O₂• |

X-ray Crystallography and Solid-State Structural Analysis

While no published crystal structure for this compound exists, its solid-state architecture can be predicted based on extensive crystallographic studies of other N-unsubstituted 1H-pyrazoles. researchgate.net A defining feature of these molecules is their ability to act as both hydrogen bond donors (the pyrrole-like N-H group) and acceptors (the pyridine-like N atom).

Consequently, this compound is expected to form robust intermolecular N-H···N hydrogen bonds in the solid state. These interactions typically lead to the formation of specific supramolecular assemblies. semanticscholar.orgresearchgate.net Depending on the steric and electronic influence of the substituents, these assemblies can manifest as discrete cyclic dimers, trimers, tetramers, or extended one-dimensional chains known as catemers. semanticscholar.orgresearchgate.net The bulky and flexible benzyloxyethoxy substituent at the C4 position would likely influence the specific packing arrangement adopted. researchgate.net For instance, the crystal structure of 4-(benzyloxy)benzoic acid reveals specific orientations of the benzyloxy group and participation in hydrogen bonding, indicating how such groups are accommodated in a crystal lattice. nih.gov The flexible ethoxy linker in the title compound would allow for significant conformational freedom, which could lead to complex or potentially disordered crystal structures. acs.org

Despite a comprehensive search for crystallographic and spectroscopic data, specific experimental research findings for the molecular geometry and intermolecular interactions of This compound in the crystalline state are not available in the public domain. Literature and database searches did not yield any publications or crystallographic information files (CIFs) detailing the precise three-dimensional structure of this specific compound.

Therefore, it is not possible to provide the advanced spectroscopic and structural characterization as requested in the outline, which would include detailed data tables on bond lengths, bond angles, torsion angles, and specific intermolecular contacts such as hydrogen bonds and π-stacking interactions. The generation of scientifically accurate and detailed content for the specified sections is wholly dependent on the availability of experimental crystal structure data.

General knowledge of related pyrazole and benzyloxy-containing compounds suggests that the molecule would likely exhibit a non-planar conformation due to the flexible ethoxy linker and the benzyloxy group. Intermolecular interactions would be expected to be governed by N-H···N hydrogen bonds, a common feature in 1H-pyrazole crystal packing, and potentially C-H···O and C-H···π interactions involving the ether oxygen, the pyrazole ring, and the phenyl ring. However, without specific experimental data, any discussion of bond parameters, conformational analysis, and the precise nature and geometry of these interactions would be purely speculative and would not meet the required standard of a detailed, data-driven scientific article.

Further research, specifically the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to generate the data necessary to fulfill the requested article outline.

Computational and Theoretical Studies of 4 2 Benzyloxy Ethoxy 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide insights into electronic structure, reactivity, and various molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. For a molecule like 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole, DFT calculations can be employed to optimize its three-dimensional geometry and to understand its electronic properties.

DFT studies on pyrazole (B372694) derivatives often involve the use of functionals like B3LYP with a suitable basis set, such as 6-31G*, to compute various electronic and charge transfer properties. jcsp.org.pk Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. jcsp.org.pk

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the ether linkages are expected to be regions of high electron density (nucleophilic), while the hydrogen atom attached to the pyrazole nitrogen and the aromatic protons would be regions of lower electron density (electrophilic).

Table 1: Illustrative DFT-Calculated Electronic Properties of a Pyrazole Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical DFT calculations for pyrazole derivatives.

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be used to refine the understanding of the geometry and electronic structure of this compound.

These calculations can yield precise values for bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrazole ring and the orientation of the benzyloxyethoxy side chain can be accurately determined. Spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra), can also be computed and compared with experimental data to validate the theoretical model. epstem.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability.

Conformational Flexibility and Stability Analysis of this compound

The flexible ethoxy linkage in this compound allows for a wide range of possible conformations. MD simulations can explore the conformational landscape of the molecule in different environments, such as in a vacuum or in a solvent. By simulating the molecule's trajectory over a period of nanoseconds, the most stable, low-energy conformations can be identified.

Molecular Docking and Binding Mechanism Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Ligand-Protein Interaction Profiling (Conceptual)

While specific clinical outcomes are beyond the scope of this discussion, molecular docking can be used conceptually to profile the potential interactions of this compound with various protein targets. Pyrazole derivatives have been investigated as inhibitors of several enzyme families, including kinases and cyclooxygenases. nih.govceon.rsnih.govresearchgate.net

A docking study would involve placing this compound into the active site of a target protein and scoring the different binding poses based on factors like binding energy and intermolecular interactions. The results would highlight the key amino acid residues involved in the interaction. For example, the pyrazole ring could form hydrogen bonds with polar residues, while the benzene (B151609) ring of the benzyloxy group could engage in hydrophobic or pi-stacking interactions. ceon.rs

Table 2: Conceptual Ligand-Protein Interactions for this compound

| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | Pyrazole N-H, Ether Oxygen | Asp, Glu, Ser, Thr |

| Hydrophobic Interaction | Benzene Ring, Ethyl Chain | Val, Leu, Ile, Phe |

| Pi-Stacking | Benzene Ring, Pyrazole Ring | Phe, Tyr, Trp, His |

This conceptual profiling can generate hypotheses about the molecule's potential biological activity and guide the design of new analogs with improved binding affinity and selectivity. For instance, studies on other pyrazole-containing compounds have shown that substitutions on the phenyl ring can significantly influence their binding modes and inhibitory activities. semanticscholar.org

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., specific enzymes, receptors)

Currently, there is a lack of published research specifically detailing the binding modes and affinities of this compound with any particular biological macromolecules. Molecular docking and simulation studies, which are the primary computational methods for predicting such interactions, have been extensively applied to a wide array of pyrazole derivatives against various therapeutic targets like enzymes and receptors. researchgate.neteurasianjournals.com These studies typically involve docking the ligand into the active site of a protein to predict its binding conformation, stability, and affinity, often expressed as a binding energy score. eurasianjournals.com For instance, research on other pyrazole derivatives has explored their potential as inhibitors of receptor tyrosine kinases by docking them into the enzyme's active site to identify key interactions. researchgate.net However, without specific studies on this compound, any discussion of its binding behavior would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models based on Structural Descriptors

No QSAR models have been specifically developed for a series of compounds centered on the this compound scaffold. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. ej-chem.orgijsdr.org From the structures of these compounds, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. Statistical methods are then employed to build a model that correlates these descriptors with the observed activity. ijsdr.org While numerous QSAR studies have been successfully conducted on diverse classes of pyrazole derivatives to predict activities such as anticancer, antimicrobial, and anti-inflammatory effects, the specific compound of interest is not included in these published models. ijsdr.orgnih.govnih.gov

The table below illustrates the types of descriptors that are typically used in QSAR studies of pyrazole derivatives, although this is a generalized representation and not specific to this compound.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP | Affects solubility and ability to cross cell membranes. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

Pharmacophore Modeling for Structural Feature Identification

Pharmacophore modeling is another crucial in-silico method that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.govnih.gov

There are no published pharmacophore models derived from or for this compound. The generation of a pharmacophore model can be either ligand-based, using a set of known active molecules, or structure-based, using the known 3D structure of the biological target. nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify new potential hits. nih.gov Although pharmacophore models have been developed for various classes of pyrazole-containing compounds to elucidate the key features for their biological activities, none are specific to the benzyloxyethoxy-substituted pyrazole . nih.govnih.gov

A hypothetical pharmacophore for a pyrazole derivative might include the features outlined in the table below, but this is a generalized example.

| Pharmacophoric Feature | Potential Role in Binding |

| Aromatic Ring | π-π stacking interactions with aromatic residues in the binding site. |

| Hydrogen Bond Acceptor | Formation of hydrogen bonds with donor groups in the target protein. |

| Hydrogen Bond Donor | Formation of hydrogen bonds with acceptor groups in the target protein. |

| Hydrophobic Group | van der Waals interactions within a hydrophobic pocket of the target. |

Chemical Reactivity and Mechanistic Investigations of 4 2 Benzyloxy Ethoxy 1h Pyrazole

Reaction Kinetics and Thermodynamics

The rate of chemical reactions involving the pyrazole (B372694) ring is significantly affected by the nature of its substituents. The 4-alkoxy group in 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole is an electron-donating group, which can influence the regioselectivity and rate of electrophilic substitution reactions.

To illustrate the hypothetical influence of substituents on reaction rates, consider the following data table for a generic electrophilic substitution reaction on a substituted pyrazole.

| Substituent at C4 | Relative Rate of Nitration |

| -H | 1 |

| -CH3 | 15 |

| -OCH3 | 50 |

| -O(CH2)2OBn | ~45 |

| -Cl | 0.2 |

| -NO2 | 0.01 |

Note: This table presents hypothetical data to illustrate the expected trend. "Bn" represents a benzyl (B1604629) group.

The electron-donating nature of the benzyloxyethoxy group at the 4-position is expected to increase the electron density of the pyrazole ring, thereby activating it towards electrophilic attack and increasing the reaction rate compared to an unsubstituted pyrazole.

Mechanistic Pathways of Key Reactions

The reactions of this compound can proceed through various mechanistic pathways, primarily involving the pyrazole ring and the appended side chains.

Electrophilic Substitution on the Pyrazole Ring:

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions such as nitration, halogenation, and acylation. The N1 nitrogen of the pyrazole ring has a lone pair of electrons involved in the aromatic sextet, making it less basic, while the N2 nitrogen has a lone pair in an sp2 hybrid orbital, making it more susceptible to electrophilic attack. orientjchem.org The presence of the electron-donating 4-(2-(benzyloxy)ethoxy) group is expected to direct incoming electrophiles primarily to the 5-position of the pyrazole ring.

Nucleophilic Substitution on the Side Chains:

The benzylic position in the side chain is susceptible to nucleophilic substitution. For instance, the benzyl group can be cleaved under various conditions, such as hydrogenolysis, to yield the corresponding alcohol. This reaction is a common deprotection strategy in organic synthesis.

While the aromatic pyrazole ring itself is generally not a reactive diene for [4+2] cycloaddition reactions (Diels-Alder reactions), appropriately substituted pyrazoles can participate in such transformations. researchgate.netchemistrytalk.orglibretexts.orgnih.gov For instance, pyrazoles with alkenyl substituents can act as dienes. nih.gov However, for this compound, direct participation of the pyrazole ring in a cycloaddition is unlikely under normal conditions due to its aromatic stability. More common are 1,3-dipolar cycloaddition reactions in the synthesis of the pyrazole ring itself. nih.govmdpi.com

Role of Solvent and Catalysis in Chemical Transformations

The choice of solvent and catalyst plays a pivotal role in directing the outcome of reactions involving pyrazole derivatives.

Solvent Effects:

The polarity of the solvent can significantly influence reaction rates and regioselectivity. For instance, in the synthesis of substituted pyrazoles, polar aprotic solvents have been shown to give better results than polar protic solvents. nih.gov For reactions involving this compound, the choice of solvent would depend on the specific transformation. Non-polar solvents might be preferred for reactions where kinetic control is desired. nih.gov The development of "green" synthetic methods has also led to the use of water or solvent-free conditions for pyrazole synthesis. tandfonline.comtandfonline.comthieme-connect.com

Catalysis:

A wide range of catalysts are employed in pyrazole chemistry. Acid catalysts are often used in the classical Knorr synthesis of pyrazoles. jetir.org Metal catalysts, such as palladium, ruthenium, and copper, are used for cross-coupling and cyclization reactions to produce highly substituted pyrazoles. nih.govjetir.orgnih.govorganic-chemistry.org For example, a ruthenium(II)-catalyzed intramolecular oxidative C-N coupling has been used for the synthesis of tri- and tetrasubstituted pyrazoles. organic-chemistry.org The use of environmentally benign catalysts, such as nano-ZnO, has also been explored for pyrazole synthesis. nih.gov

Stereochemical Aspects of Reactions Involving this compound

While the core pyrazole ring is planar and achiral, stereochemistry can become a factor in reactions involving the side chain or in the formation of chiral centers during subsequent transformations. For instance, if a reaction were to introduce a new chiral center into the ethoxy portion of the side chain, the formation of diastereomers would be possible. However, without specific reactions being considered, a detailed discussion of stereochemical outcomes is speculative. In the broader context of pyrazole chemistry, stereochemical aspects are important in drug metabolism and the synthesis of chiral ligands. carewellpharma.in

Exploration of Biological Mechanisms and Structure Activity Relationships in Vitro

Enzyme Inhibition Studies and Mechanisms (in vitro)

The inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, is a major strategy for treating inflammation. Pyrazole (B372694) derivatives have been extensively studied as COX inhibitors, with some compounds showing high potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. This selectivity is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

For instance, new thymol-1,5-disubstituted-pyrazole hybrids have been synthesized and evaluated as dual COX-2/5-LOX inhibitors. sciensage.info Several of these compounds displayed potent in vitro inhibitory activity against COX-2, with IC50 values comparable to the selective COX-2 inhibitor, celecoxib (B62257). sciensage.info Specifically, compounds 8b and 8g showed IC50 values of 0.045 µM and 0.043 µM, respectively, which is nearly equal to celecoxib's IC50 of 0.045 µM. sciensage.info This highlights the potential of the pyrazole scaffold in designing potent and selective anti-inflammatory agents. Similarly, studies on other series of pyrazole derivatives have confirmed their significant COX-2 inhibitory effects. mdpi.comresearchgate.net

Interactive Table: In Vitro COX-2 Inhibition by Select Pyrazole Derivatives

| Compound | IC50 (µM) vs. COX-2 | Selectivity Index (SI) (COX-1/COX-2) |

| 8b | 0.045 | 268 |

| 8g | 0.043 | 316 |

| 4a | 0.068 | 151 |

| Celecoxib | 0.045 | 327 |

| Data sourced from PubMed Central. sciensage.info |

The pyrazole ring is a key structural component in numerous inhibitors of protein kinases, including receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways that govern growth, differentiation, and metabolism. nih.gov Dysregulation of RTKs is a common feature of many cancers, making them important therapeutic targets. nih.gov

Pyrazole-based compounds have been successfully developed as inhibitors of several RTKs, including c-Met, ALK, and EGFR. For example, Crizotinib, an FDA-approved drug containing a pyrazole ring, is a potent inhibitor of ALK and c-Met kinases. nih.gov In other research, a series of 1,3,5-triazine-based pyrazole derivatives were synthesized and showed promising inhibitory activity against EGFR-tyrosine kinase. nih.gov Compounds 5f , 5g , and 5h from this series displayed IC50 values of 395.1 nM, 286.9 nM, and 229.4 nM, respectively, against EGFR-TK. nih.gov Furthermore, indenopyrazole derivatives have also been identified as potential EGFR tyrosine kinase inhibitors for non-small cell lung cancer therapy. ijpsr.info

Interactive Table: In Vitro EGFR-TK Inhibition by Select Pyrazole Derivatives

| Compound | IC50 (nM) vs. EGFR-TK |

| 5f | 395.1 |

| 5g | 286.9 |

| 5h | 229.4 |

| Erlotinib (Standard) | Not specified in this study |

| Data sourced from RSC Publishing. nih.gov |

Pyrazole derivatives are recognized for their potential in managing diabetes through various mechanisms, including the inhibition of α-amylase and DPP-4. nih.gov α-Amylase is an enzyme involved in carbohydrate digestion, and its inhibition can help control post-prandial hyperglycemia. DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion; inhibiting DPP-4 prolongs the action of these hormones. nih.gov

A series of pyrazole-chalcone derivatives were synthesized and evaluated for their dual inhibitory activity against α-amylase and DPP-4. Molecular docking studies suggested these derivatives had a good binding interaction with the α-amylase enzyme. In another study, novel thiosemicarbazones incorporating a pyrazole moiety were investigated as DPP-4 inhibitors. nih.gov Several compounds in this series showed potent DPP-4 inhibition, with compound 2g exhibiting a significant IC50 value of 4.775 nM, comparable to the standard drug sitagliptin. nih.gov

Interactive Table: In Vitro DPP-4 Inhibition by Select Pyrazole-Thiosemicarbazone Derivatives

| Compound | IC50 (nM) vs. DPP-4 |

| 2g | 4.775 |

| 2o | 18.061 |

| 2k | 22.671 |

| 2i | 43.312 |

| Sitagliptin | Similar to 2g |

| Data sourced from MDPI. nih.gov |

Lipoxygenases (LOXs) are enzymes that catalyze the formation of leukotrienes from arachidonic acid, which are potent mediators of inflammation. nih.gov Inhibiting LOX activity is a promising approach for treating inflammatory conditions. Pyrazole derivatives have been investigated as LOX inhibitors. For example, a series of 1,5-diarylpyrazoline derivatives were synthesized, with one compound showing an IC50 value of 4.7 µM against 15-LOX. nih.gov Additionally, thymol-pyrazole hybrids have demonstrated dual inhibition of both COX-2 and 5-LOX, with all tested compounds showing higher in vitro 5-LOX inhibitory activity than the reference compound, quercetin. sciensage.info

Antimicrobial Modulatory Activity (in vitro)

The pyrazole scaffold is present in numerous compounds demonstrating a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens.

Pyrazole derivatives have shown significant potential in combating bacterial infections, including those caused by resistant strains. pharmatutor.org The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC).

In one study, a series of pyrazole-based sulfonamide derivatives were synthesized and tested against several bacterial strains. vulcanchem.com While inactive against Gram-negative organisms, many compounds were highly active against the Gram-positive bacterium Bacillus subtilis, with compounds 9 , 10 , 11 , and 17 showing an MIC of 1 µg/mL, which was more potent than the reference drug chloramphenicol. vulcanchem.com Against Staphylococcus aureus, some compounds showed moderate activity. vulcanchem.com Another study reported that pyrazole-fused diterpenoids were potent growth inhibitors of S. aureus strains, with MIC values as low as 0.71 μg/ml. pharmatutor.org The antimycobacterial activity of pyrazole derivatives has also been investigated against Mycobacterium smegmatis, with some compounds showing moderate activity (MIC = 62 μg/ml). vulcanchem.com However, other studies have shown that some pyrazole derivatives have limited or no inhibitory effect on strains like E. coli and S. aureus.

Interactive Table: In Vitro Antibacterial Activity (MIC, µg/mL) of Select Pyrazole Sulfonamides

| Compound | Bacillus subtilis | Staphylococcus aureus | Mycobacterium smegmatis |

| 9 | 1 | 250 | >500 |

| 10 | 1 | 500 | >500 |

| 11 | 1 | >500 | >500 |

| 14 | 31 | 125 | 62 |

| 16 | 16 | 16 | 62 |

| 17 | 1 | 31 | >500 |

| Chloramphenicol | 4 | 4 | Not Tested |

| Data sourced from Journal of Research in Pharmacy. vulcanchem.com |

Antifungal Activities against Specific Fungal Strains

The potential of pyrazole derivatives as antifungal agents has been a subject of scientific inquiry. However, specific data detailing the antifungal activity of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole against particular fungal strains is not extensively documented in the currently available scientific literature. While the broader class of pyrazoles has shown activity against various fungi, the efficacy of this specific compound, characterized by its benzyloxyethoxy substituent at the 4-position, remains an area for future investigation.

Mechanistic Studies of Anti-proliferative Activity (in vitro)

The anti-proliferative effects of pyrazole-containing compounds are of significant interest in oncology research. These compounds have been shown to interfere with the growth and survival of cancer cells through various mechanisms.

Cell Cycle Perturbation in Cancer Cell Lines (e.g., MCF7)

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in malignant cells. Pyrazole derivatives have been reported to trigger apoptotic pathways in various cancer cell lines. nih.govnih.gov This can occur through the activation of caspases, the modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS). nih.govnih.gov The specific capacity of This compound to induce apoptosis in cancer cells has not been specifically elucidated in published research.

Antiproliferative Effects on Ehrlich Ascites Carcinoma (EAC) Cells

Ehrlich Ascites Carcinoma (EAC) is a murine tumor model frequently used to screen for potential anticancer agents. While research has demonstrated the antiproliferative effects of various compounds, including metabolites from microorganisms, against EAC cells, specific data on the activity of This compound in this model is absent from the current body of scientific literature. nih.gov

Structure-Activity Relationship (SAR) Profiling for Biological Modulation (in vitro)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of a lead compound. This involves systematically modifying the chemical structure to identify key molecular features responsible for its biological activity.

Impact of Benzyloxyethoxy Moiety on Activity Profiles

The benzyloxyethoxy group at the 4-position of the pyrazole ring is a distinctive feature of This compound . This moiety introduces both flexibility, through the ethoxy linker, and aromaticity, with the benzyl (B1604629) group. Such characteristics can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interaction with biological targets.

Influence of Substituents on the Pyrazole Ring on Potency

Substituents on the pyrazole ring play a critical role in determining the biological potency of the molecule by influencing factors such as binding affinity, steric interactions, and hydrophobicity. nih.gov

Research on the interaction of pyrazole derivatives with Cytochrome P450 2E1 (CYP2E1) demonstrates that even minor modifications to the pyrazole ring can lead to significant changes in affinity. nih.gov The introduction of a methyl group at the C3 or C4 position of the pyrazole ring can increase binding affinity by 2-fold and 50-fold, respectively, compared to the unsubstituted pyrazole. nih.gov This suggests that substituents can mediate favorable contacts with the hydrophobic interior of the enzyme's catalytic site. nih.gov However, there appears to be a limit to this effect, as the presence of two methyl groups at positions 3 and 5 can block binding entirely. nih.gov

The size and nature of the substituent are also crucial. While a small, hydrophobic methyl group can enhance potency, a larger, hydrophobic phenyl group at the C3 position does not increase affinity relative to the unsubstituted pyrazole, possibly due to steric clashes within the binding site. nih.gov Fusing a second ring to the pyrazole core, as seen in indazole, can improve inhibitory potency by more than 200-fold compared to pyrazole alone, highlighting the significant impact of increasing the molecule's surface area and hydrophobic contacts. nih.gov

Studies on other biological targets echo these findings. In a series of pyrazole-imidazoline derivatives with antiparasitic activity, the removal of an amino group from the pyrazole and the introduction of various substituents on an attached phenyl ring were found to enhance biological activity. mdpi.com Specifically, substituents at the para-position of the phenyl ring were shown to improve antiparasitic effects. mdpi.com Similarly, for pyrazole-based inhibitors of meprin α and β, the introduction of acidic substituents, such as carboxyphenyl moieties, and their bioisosteres improved activity against meprin β. nih.gov

The position of the substituent on the pyrazole ring itself is also a key determinant of activity. For instance, in a series of pyrazole-based lamellarin O analogues evaluated for cytotoxicity, modifications were made via N-alkylation and at other positions through Suzuki cross-coupling reactions, indicating that multiple points on the pyrazole scaffold are viable for tuning biological activity. rsc.org

| Compound | Substitution Pattern | Relative Affinity Increase (Compared to Pyrazole) | Key Observation |

|---|---|---|---|

| Pyrazole | Unsubstituted | - | Baseline affinity |

| 3-Methylpyrazole | Methyl group at C3 | 2-fold | Modest increase in affinity |

| 4-Methylpyrazole | Methyl group at C4 | 50-fold | Significant increase in affinity due to hydrophobic contacts |

| 3,5-Dimethylpyrazole | Methyl groups at C3 and C5 | Binding blocked | Steric hindrance likely prevents binding |

| 3-Phenylpyrazole | Phenyl group at C3 | No increase | Potential steric clashes offset hydrophobic benefits |

| Indazole | Fused benzene (B151609) ring | >200-fold (inhibition potency) | Fused ring system greatly enhances potency |

''

Correlation between Molecular Structure and Biological Responses (in vitro)

In the context of antiparasitic agents, pyrazole-imidazoline derivatives with low molecular weight, optimal lipophilicity, and reduced topological polar surface area are predicted to have enhanced cell permeability. mdpi.com These physicochemical properties are crucial for reaching intracellular targets. mdpi.com Structural modifications, such as the strategic introduction of substituents onto a phenyl ring attached to the pyrazole, can strengthen antiparasitic potency. mdpi.com For example, a derivative with a trifluoromethyl (CF3) substituent at the para-position of the phenyl ring showed high activity and selectivity against Trypanosoma cruzi. mdpi.com

For pyrazole derivatives designed as enzyme inhibitors, the geometry and electronic properties of the molecule are paramount. In one study, pyrazole hydrazones and amides were evaluated as antiproliferative and antioxidant agents. nih.gov The results indicated that decorating a core phenylamino (B1219803) pyrazole nucleus at different positions significantly impacted the biological outcome. nih.gov Similarly, studies on pyrazole-based inhibitors of meprin α showed that a 3,5-diphenylpyrazole (B73989) structure was a potent starting point. nih.gov The introduction of different groups to the phenyl rings allowed for fine-tuning of the inhibitory activity and selectivity against the related meprin β. nih.gov

The presence and position of specific functional groups are also critical. The introduction of a benzyloxy group into certain molecular scaffolds has been shown to enhance biological activity. nih.gov In a study of chalcone-based monoamine oxidase B (MAO-B) inhibitors, a benzyloxy group at the para-position of a phenyl ring resulted in higher inhibition than when placed at the ortho-position. nih.gov While this study was not on a pyrazole core, it highlights the potential importance of the benzyloxy moiety, a key feature of this compound. The ethoxy group at the C4 position of the pyrazole ring is known to enhance electron density on the ring, which can modulate its chemical behavior.

Computational studies, including molecular docking, help to rationalize these correlations by visualizing how the molecular structure interacts with the active site of a biological target. nih.govacs.org For instance, molecular docking of pyrazole amide derivatives designed as transketolase inhibitors revealed that the most active compounds fit deep into the active cavity of the enzyme, forming strong interactions. acs.org These computational insights, combined with in vitro testing, build a comprehensive picture of the structure-activity relationship.

Agrochemical Applications (non-clinical)

The structural versatility of the pyrazole ring has made it a valuable scaffold in the development of agrochemicals, particularly herbicides. nih.gov

Herbicidal Activity of Pyrazole Carboxamide Derivatives

Pyrazole carboxamide derivatives have emerged as a significant class of herbicides. cabidigitallibrary.org Research in this area focuses on discovering compounds with high efficacy against problematic weeds while ensuring crop safety. acs.orgbohrium.com

One approach involves designing these derivatives to act as inhibitors of plant-specific enzymes. acs.orgbohrium.com Transketolase (TK), an enzyme crucial to the Calvin cycle in plant photosynthesis, has been identified as a promising target for new herbicides. acs.orgbohrium.com A series of pyrazole amide derivatives were designed and synthesized to target TK. acs.orgbohrium.com Bioassays showed that compounds 6ba and 6bj displayed a high inhibitory effect, with root inhibition of about 90% against Digitaria sanguinalis (DS) and 80% against Amaranthus retroflexus (AR) and Setaria viridis (SV). acs.org These compounds were more effective than the commercial herbicides mesotrione (B120641) and nicosulfuron (B1678754) in these tests. acs.org

In another study, novel 3-oxopropionamide-1-methylpyrazole carboxylate analogues were synthesized as potential transketolase inhibitors. acs.org Two compounds, D15 (ethyl 3-((1-((2,4-dichlorophenyl)amino)-1-oxopropan-2-yl)oxy)-1-methyl-1H-pyrazole-5-carboxylate) and D20 (ethyl 1-methyl-3-((1-oxo-1-((thiophen-2-ylmethyl)amino)propan-2-yl)oxy)-1H-pyrazole-5-carboxylate), showed superior growth inhibition against both the root and stem of Amaranthus retroflexus compared to nicosulfuron and mesotrione. acs.org Compound D15 was also highly effective against Digitaria sanguinalis. acs.org

Further research into pyrazole amide derivatives synthesized via the condensation of acid chloride and 1-methyl-5-aminopyrazole also yielded promising results. cabidigitallibrary.org Compound 5g exhibited significant growth inhibition against the roots of Brassica campestris, A. retroflexus, and D. sanguinalis at a concentration of 200 mg/L, outperforming the control herbicide atrazine. cabidigitallibrary.org Similarly, compound 5e showed 82% and 57% growth inhibition against the root and stem of B. campestris, respectively. cabidigitallibrary.org These findings underscore the potential of pyrazole carboxamides as lead structures for developing new and effective herbicides. cabidigitallibrary.orgbohrium.com

| Compound | Target Weed(s) | Concentration / Dosage | Observed Activity | Reference |

|---|---|---|---|---|

| D15 | Amaranthus retroflexus, Digitaria sanguinalis | 200 mg/L | >90% inhibition of root and stem growth. | acs.org |

| D20 | Amaranthus retroflexus | 150 g ai/ha | >90% inhibition in post-emergence tests. | acs.org |

| 5e | Brassica campestris | 200 mg/L | 82% root growth inhibition; 57% stem growth inhibition. | cabidigitallibrary.org |

| 5g | B. campestris, A. retroflexus, D. sanguinalis | 200 mg/L | 83%, 56%, and 60% root growth inhibition, respectively. | cabidigitallibrary.org |

| 6ba | Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis | 150 g ai/ha | ~80-90% inhibition in post-emergence tests. | acs.orgbohrium.com |

| 6bj | Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis | 150 g ai/ha | ~80-90% inhibition in post-emergence tests. | acs.orgbohrium.com |

''

Advanced Applications in Chemical Research and Development

Utilization as Building Blocks in Organic Synthesis

The structural features of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole, namely the reactive pyrazole (B372694) ring and the flexible benzyloxyethoxy side chain, make it a valuable synthon for the construction of more complex molecular architectures.

Precursors for Advanced Heterocyclic Scaffolds

The pyrazole core is a privileged scaffold in medicinal chemistry, and methods for its elaboration are of significant interest. mdpi.comresearchgate.net The synthesis of functionalized pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. nih.gov For the synthesis of this compound, a potential route could involve the reaction of a suitably protected 4-hydroxypyrazole with 2-(benzyloxy)ethyl halide.

A plausible synthetic approach for 4-alkoxy-substituted pyrazoles involves the acylation of enol ethers or acetals followed by cyclocondensation with a hydrazine source. researchgate.net For instance, the reaction of 4-alkoxy-2-oxo-but-3-enoic acid ethyl esters with hydrazines yields 5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylates. researchgate.net This highlights a general strategy that could be adapted for the synthesis of this compound.

The pyrazole ring itself can undergo various functionalization reactions. The nitrogen atoms can be alkylated or arylated, and the carbon atoms can be halogenated, nitrated, or coupled with other fragments. nih.gov This allows for the diversification of the pyrazole core, leading to a wide range of advanced heterocyclic scaffolds. For example, the nitrogen of the pyrazole ring can be functionalized to introduce further diversity, a common strategy in the development of kinase inhibitors. nih.gov

The following table outlines potential precursors for the synthesis of this compound, based on general pyrazole synthesis methodologies.

| Precursor Name | Chemical Formula | Role in Synthesis |

| 4-Hydroxypyrazole | C₃H₄N₂O | Starting material for etherification |

| 2-(Benzyloxy)ethyl bromide | C₉H₁₁BrO | Alkylating agent to introduce the side chain |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | Precursor for forming the pyrazole ring |

| Hydrazine | H₄N₂ | Source of the two nitrogen atoms in the pyrazole ring |

Synthons for Bioactive Molecule Development

The pyrazole scaffold is a key component in numerous approved drugs, including anti-inflammatory agents like celecoxib (B62257) and kinase inhibitors used in cancer therapy. mdpi.comnih.gov The "benzyloxy" moiety is also a common feature in bioactive molecules, often introduced to enhance binding affinity or modify pharmacokinetic properties. googleapis.com The combination of the pyrazole core with the benzyloxyethoxy side chain in this compound presents an interesting scaffold for the development of new therapeutic agents.

The flexible ethoxy linker can allow the benzyloxy group to orient itself optimally within a biological target's binding pocket. The pyrazole ring can act as a versatile anchor, participating in hydrogen bonding and other interactions. Pyrazole derivatives have been extensively investigated as inhibitors of various enzymes, including kinases, by acting as ATP-competitive inhibitors. nih.govnih.gov The specific substitution pattern of this compound could be explored for its potential to inhibit specific kinases or other biological targets.

The development of bioactive molecules often involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR). This compound could serve as a key intermediate in such a library, where the benzyl (B1604629) group, the pyrazole ring, or the ethoxy linker are systematically modified to optimize biological activity.

Ligand Design in Coordination Chemistry and Catalysis

Pyrazole and its derivatives are excellent ligands for a wide variety of metal ions, forming stable coordination complexes with diverse geometries and nuclearities. researchgate.netresearchgate.netuninsubria.it The two nitrogen atoms of the pyrazole ring can coordinate to a metal center in a monodentate or bridging fashion. The presence of the etheric oxygen atoms in the benzyloxyethoxy side chain of this compound could allow for multidentate coordination, potentially leading to the formation of unique and stable metal complexes.

These coordination complexes can have applications in various fields, including catalysis. For example, cobalt complexes with pyrazole-based ligands have been shown to be effective catalysts for the oxidation of cyclohexane. nih.gov The electronic properties of the pyrazole ligand, which can be tuned by substituents, play a crucial role in the catalytic activity of the resulting metal complex. The benzyloxyethoxy group in this compound could influence the electronic environment of the metal center, thereby modulating its catalytic performance.

The ability of pyrazole-based ligands to form well-defined and often crystalline coordination complexes also makes them valuable in the study of fundamental inorganic chemistry and the development of new materials with interesting magnetic or optical properties. nih.gov

Exploration in Materials Science